1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Antimicrobial and Anticancer Agents
This compound, along with its derivatives, has shown promise as a potential antimicrobial and anticancer agent. A study highlighted the synthesis of novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives demonstrating higher anticancer activity than doxorubicin, a reference drug, and good to excellent antimicrobial activity. These findings suggest a potential for these compounds in developing new therapeutic agents in the fight against cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
Derivatives of the compound have also shown herbicidal activity. A study involving pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good inhibition activities against the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a specific dosage, indicating potential use in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Anticancer and Anti-5-lipoxygenase Agents
Another study synthesized a novel series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic (against HCT-116 and MCF-7 cell lines) and 5-lipoxygenase inhibition activities. This suggests their potential dual application in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antitumor Evaluation
Furthermore, a study focused on designing and synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, evaluated these compounds for antitumor activity on various cell lines. One derivative, in particular, showed significant efficacy, highlighting the potential for further development as anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the design of new selective, effective, and safe anticancer agents .
properties
CAS RN |
1097095-35-6 |
---|---|
Product Name |
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one |
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
InChI Key |
FGNFLLALMJCHAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.